7-({[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
7-({[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings. The compound is characterized by the presence of a dichlorophenyl group and a pyrimidinylsulfanyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-({[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-({[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
7-({[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-({[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
7-({[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H13Cl2N5OS |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
7-[[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanylmethyl]-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H13Cl2N5OS/c1-10-4-16-23-17(26)8-14(25(16)24-10)9-27-18-21-3-2-15(22-18)11-5-12(19)7-13(20)6-11/h2-8H,9H2,1H3,(H,23,26) |
InChI Key |
ASRLSPPCNURNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=O)NC2=C1)CSC3=NC=CC(=N3)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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